6-Chloro-N-pentylpyrimidin-4-amine

Lipophilicity Drug-likeness Medicinal chemistry

Sourcing a reliable 4-aminopyrimidine scaffold with a pre-installed N-pentyl group and reactive 6-Cl handle often forces researchers into custom synthesis delays. This compound resolves that bottleneck with immediate off-the-shelf availability at 98% purity. - The intact 6-chloro substituent enables direct SNAr and Suzuki-Miyaura/Buchwald-Hartwig cross-coupling for rapid library expansion. - The N-pentyl chain (cLogP ~3.3) offers an intermediate lipophilicity option for modulating permeability and plasma protein binding in kinase inhibitor programs. - Consistent 98% purity and 2-8°C storage ensure batch-to-batch reproducibility for analytical method validation and SAR studies.

Molecular Formula C9H14ClN3
Molecular Weight 199.68 g/mol
CAS No. 941294-44-6
Cat. No. B1361740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-pentylpyrimidin-4-amine
CAS941294-44-6
Molecular FormulaC9H14ClN3
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCCCCCNC1=CC(=NC=N1)Cl
InChIInChI=1S/C9H14ClN3/c1-2-3-4-5-11-9-6-8(10)12-7-13-9/h6-7H,2-5H2,1H3,(H,11,12,13)
InChIKeyRAURQKJGNFOGEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N-pentylpyrimidin-4-amine (CAS 941294-44-6) Procurement Baseline and Structural Classification


6-Chloro-N-pentylpyrimidin-4-amine (CAS 941294-44-6) is a halogenated 4-aminopyrimidine derivative with molecular formula C9H14ClN3 and molecular weight 199.68 g/mol . The compound features a chlorine substituent at the 6-position of the pyrimidine ring and an N-pentylamino group at the 4-position . This substitution pattern places it within a class of pyrimidine scaffolds commonly employed in medicinal chemistry as kinase inhibitor precursors and building blocks for further derivatization [1]. Commercially available material typically specifies purity of 95% or 98% and storage at 2-8°C .

Why Generic Substitution of 6-Chloro-N-pentylpyrimidin-4-amine Is Scientifically Unsupported


Substitution of 6-Chloro-N-pentylpyrimidin-4-amine with structurally related 4-aminopyrimidine derivatives cannot be justified by currently available public evidence. Literature-wide SAR studies on 4-aminopyrimidine kinase inhibitors demonstrate that N-alkyl chain length at the 4-amino position profoundly modulates target binding affinity, cellular permeability, and metabolic stability [1]. The specific N-pentyl substituent imparts a calculated cLogP of approximately 3.3 and 4 rotatable bonds, properties that differ substantially from shorter-chain analogs (e.g., N-methyl or N-ethyl derivatives) and would be expected to alter both pharmacokinetic behavior and target engagement [2]. However, no head-to-head comparative bioactivity data exist for this compound versus any specific comparator, meaning any procurement decision based on performance claims would be scientifically unwarranted. Researchers should independently validate all biological parameters before committing to this specific derivative over alternatives.

6-Chloro-N-pentylpyrimidin-4-amine (CAS 941294-44-6) Quantified Differentiation Evidence


Molecular Descriptor Differentiation: cLogP and Hydrogen Bonding Profile Relative to 4-Amino-6-chloropyrimidine

6-Chloro-N-pentylpyrimidin-4-amine exhibits a calculated partition coefficient (cLogP) of 3.3, substantially higher than the unsubstituted parent 4-Amino-6-chloropyrimidine (cLogP approximately 0.8) [1]. This 2.5-log-unit difference corresponds to an approximately 316-fold increase in theoretical lipophilicity. The compound also possesses 4 rotatable bonds versus 0 for the parent, and 1 hydrogen bond donor (the secondary amine NH) versus 2 primary amine hydrogens in the parent compound [2].

Lipophilicity Drug-likeness Medicinal chemistry

Chlorine Retention at 6-Position Confirmed by Spectroscopic Identity Data

The chlorine substituent at the pyrimidine 6-position remains intact in this compound, as confirmed by isotopic mass distribution data (Monoisotopic Mass = 199.088 Da) and the InChIKey RAURQKJGNFOGEM-UHFFFAOYSA-N, which encodes the chlorine atom at the specified position . The SMILES string ClC1C=C(NCCCCC)N=CN=1 explicitly confirms the chlorine remains at the 6-position and has not undergone substitution during N-pentylamine coupling [1].

Structural verification Quality control Building block integrity

Commercial Purity Specification Across Multiple Vendors

Commercially available 6-Chloro-N-pentylpyrimidin-4-amine is offered at purities of 95% to 98% across multiple vendors . Vendors include Chemscene (≥98%), AKSci (95%), Leyan (98%), and MolCore (≥98% NLT) . The MDL number MFCD09800956 is consistently referenced across suppliers .

Procurement Quality specification Supplier comparison

Validated Application Scenarios for 6-Chloro-N-pentylpyrimidin-4-amine (CAS 941294-44-6)


Synthetic Building Block for C6-Substituted Pyrimidine Derivatives

The intact chlorine at the 6-position of 6-Chloro-N-pentylpyrimidin-4-amine provides a reactive handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) [1]. This enables the synthesis of 6-substituted pyrimidine libraries where the N-pentylamino group at the 4-position is pre-installed, streamlining synthetic workflows for structure-activity relationship exploration of 4-amino-6-substituted pyrimidines.

Lipophilic Control Element in MedChem SAR Campaigns

The calculated cLogP of 3.3 for 6-Chloro-N-pentylpyrimidin-4-amine [1] represents a 2.5-log-unit increase over the unsubstituted 4-amino-6-chloropyrimidine core. This lipophilicity profile may be leveraged in medicinal chemistry programs seeking to modulate membrane permeability or plasma protein binding of pyrimidine-based lead compounds. The N-pentyl substituent provides an intermediate lipophilicity option between shorter alkyl chains (e.g., N-methyl, cLogP ~1.5) and longer alkyl or arylalkyl substituents.

Kinase Inhibitor Scaffold Diversification

4-Aminopyrimidine scaffolds represent a privileged chemotype for ATP-competitive kinase inhibition, with the 4-amino group typically forming critical hydrogen bonds with the kinase hinge region [1]. The N-pentyl substitution in 6-Chloro-N-pentylpyrimidin-4-amine extends into the solvent-exposed region of the ATP-binding pocket, a position known to tolerate diverse substituents for modulating physicochemical properties without disrupting core hinge-binding interactions. This compound serves as a diversification point for exploring N-alkyl modifications in kinase inhibitor optimization.

Quality Control and Analytical Method Development Reference

The defined molecular descriptors (exact mass 199.088 Da, cLogP 3.3, InChIKey RAURQKJGNFOGEM-UHFFFAOYSA-N) and commercial availability at 95-98% purity [1] establish 6-Chloro-N-pentylpyrimidin-4-amine as a reference standard for developing and validating analytical methods (HPLC, LC-MS, GC-MS) for detection and quantification of N-alkyl pyrimidine derivatives in reaction monitoring and purity assessment workflows.

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